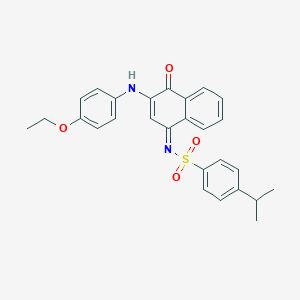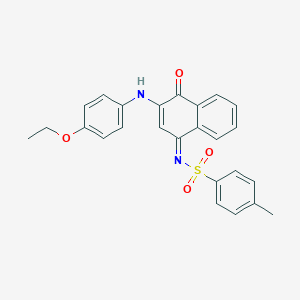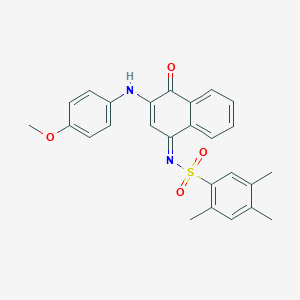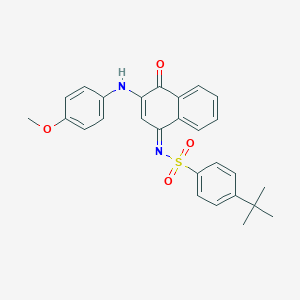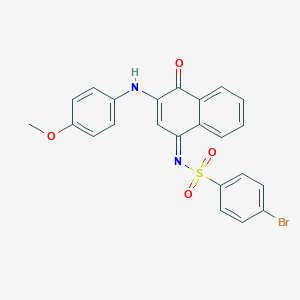![molecular formula C22H19NO6S B281575 Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAF and has been shown to have a number of interesting properties that make it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of MPAF is not fully understood, but it is thought to work by inhibiting the growth of cancer cells and inducing apoptosis (cell death). MPAF has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAF has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MPAF has also been shown to have neuroprotective effects and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAF in lab experiments is its high potency. MPAF has been shown to be effective at very low concentrations, which makes it an attractive candidate for use in a wide range of experiments. However, one limitation of using MPAF is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are a number of future directions for research on MPAF. One area of interest is in the development of MPAF-based drugs for the treatment of cancer. Another area of research is in the development of MPAF-based drugs for the treatment of inflammatory diseases. Finally, there is also interest in exploring the potential use of MPAF as an antimicrobial agent.
Méthodes De Synthèse
The synthesis of MPAF is a complex process that involves several steps. The starting material for the synthesis is 2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to form MPAF.
Applications De Recherche Scientifique
MPAF has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MPAF has been shown to have anti-cancer properties and has been tested in vitro against a number of different cancer cell lines. In addition to its anti-cancer properties, MPAF has also been shown to have anti-inflammatory and anti-oxidant properties.
Propriétés
Formule moléculaire |
C22H19NO6S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
Clé InChI |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)

![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
